molecular formula C9H10N2O B1346581 5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 2033-30-9

5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B1346581
CAS RN: 2033-30-9
M. Wt: 162.19 g/mol
InChI Key: ORWJLFLEIZBRBR-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound . It is a derivative of benzimidazole, a class of compounds that have been found to have diverse biological activities, such as anticancer, antifungal, antioxidant, cytotoxic, antiprotozoal, and more .


Synthesis Analysis

The synthesis of 5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one and its derivatives has been reported in the literature . For instance, Yurttas et al. developed a compound by using a synthetic route that involved the reaction of a 4,5-dimethyl-1H-imidazol-2-yl with a substituted phenyl amino group .


Molecular Structure Analysis

The molecular structure of 5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one has been studied using quantum chemical computations . The crystal structure confirmed that it belongs to the triclinic, P-1 space group . The title compound includes one (C 19 H 21 O 8) − anion, one (C 9 H 11 N 2) + cation and one water molecule, which assembled into a 2D-net framework by O–H···O and N–H···O hydrogen bonds .

Scientific Research Applications

Antiproliferative Agent in Cancer Research

5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one has been utilized in the synthesis of compounds with antiproliferative activity against various human cancer cell lines, including prostate, lung, and cervical cancers. This application is significant due to the ongoing search for effective cancer treatments .

Intermediate in Riboflavin Metabolism

This compound serves as an intermediate in the metabolic pathway of riboflavin (vitamin B2), which is essential for energy production and cellular function in the human body. It plays a role in the synthesis of alpha-Ribazole, a component of vitamin B12 .

Metal-Organic Frameworks (MOFs)

The structural versatility and controlled porosity of MOFs make them suitable for various industrial and scientific applications. 5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one can be involved in the synthesis of novel MOFs with potential uses in gas storage, separation technologies, and catalysis .

properties

IUPAC Name

5,6-dimethyl-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-5-3-7-8(4-6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWJLFLEIZBRBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174226
Record name 1,3-Dihydro-5,6-dimethyl-2H-benzimidazol-2-one
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Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2033-30-9
Record name 1,3-Dihydro-5,6-dimethyl-2H-benzimidazol-2-one
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Record name 1,3-Dihydro-5,6-dimethyl-2H-benzimidazol-2-one
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Record name 1,3-Dihydro-5,6-dimethyl-2H-benzimidazol-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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